molecular formula C7H14O2 B13860817 Heptanoic-5,5,6,6,7,7,7-d7 acid

Heptanoic-5,5,6,6,7,7,7-d7 acid

Cat. No.: B13860817
M. Wt: 137.23 g/mol
InChI Key: MNWFXJYAOYHMED-NCKGIQLSSA-N
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Description

Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoic-5,5,6,6,7,7,7-d7 acid can be synthesized through the deuteration of heptanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic exchange reaction where heptanoic acid is treated with deuterium gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterated solvents and reagents. The process may include multiple steps of purification to ensure the high isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Heptanoic-5,5,6,6,7,7,7-d7 acid undergoes similar chemical reactions as its non-deuterated counterpart, heptanoic acid. These reactions include:

    Oxidation: this compound can be oxidized to produce heptanoic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include deuterated esters, amides, and alcohols, which retain the deuterium labeling.

Scientific Research Applications

Heptanoic-5,5,6,6,7,7,7-d7 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the production of deuterated compounds for NMR spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of heptanoic-5,5,6,6,7,7,7-d7 acid is similar to that of heptanoic acid. It interacts with various enzymes and receptors in biological systems. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, which can slow down the reaction rates compared to non-deuterated compounds.

Comparison with Similar Compounds

    Hexanoic acid: A six-carbon chain carboxylic acid.

    Octanoic acid: An eight-carbon chain carboxylic acid.

    Heptanoic acid: The non-deuterated form of heptanoic-5,5,6,6,7,7,7-d7 acid.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium can enhance the accuracy of NMR spectroscopy and mass spectrometry by reducing background noise and improving signal clarity.

Properties

Molecular Formula

C7H14O2

Molecular Weight

137.23 g/mol

IUPAC Name

5,5,6,6,7,7,7-heptadeuterioheptanoic acid

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2

InChI Key

MNWFXJYAOYHMED-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O

Canonical SMILES

CCCCCCC(=O)O

Origin of Product

United States

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